4-Fluorocinnamic acid

Agrochemical Research Herbicide Discovery Allelochemical Studies

Researchers seeking a para-fluorinated cinnamic acid with validated selective herbicidal activity face sourcing challenges. 4-Fluorocinnamic acid (CAS 459-32-5) provides a solution: • Selective phytotoxin: potent against Setaria viridis (weed) with weak effects on wheat, enabling eco-friendly herbicide development. • Enhanced lipophilicity (LogP 2.09-2.42) improves membrane permeability for drug discovery intermediates. • Photosensitive; used in LCD and photoresist synthesis. Reliable supply with consistent purity supports both agrochemical and pharmaceutical R&D.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 459-32-5
Cat. No. B107693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocinnamic acid
CAS459-32-5
Synonyms3-(4-Fluorophenyl)-2-propenoic Acid;  3-(4-Fluorophenyl)acrylic Acid;  NSC 74070;  p-Fluorocinnamic Acid; 
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)F
InChIInChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyISMMYAZSUSYVQG-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocinnamic Acid Technical Specifications & Procurement


4-Fluorocinnamic acid (4-FCA) is a para-halogenated derivative of cinnamic acid, identified by CAS number 459-32-5. It is a synthetic organic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol, characterized by the presence of a fluorine atom on the phenyl ring . 4-FCA is a white to off-white crystalline powder with a melting point of 209-210 °C and a predicted pKa of approximately 4.43±0.10 [1][2]. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials, where the fluorine substituent imparts distinct properties compared to non-fluorinated or other halogenated analogs [3].

Synthetic intermediate: Fluorinated building block for pharmaceuticals, agrochemicals, and materials.
Physicochemical differentiation: Para-fluoro substituent alters electronic distribution and lipophilicity relative to non-fluorinated analogs.
Format: White to off-white crystalline powder suitable for standard organic synthesis workflows.

4-Fluorocinnamic Acid Differentiation vs. Cinnamic Acid Analogs


Direct substitution of 4-Fluorocinnamic acid with other cinnamic acid analogs, such as 4-chlorocinnamic acid or the parent cinnamic acid, is scientifically unsound due to the unique physicochemical and biological influence of the para-fluoro substituent. The fluorine atom's small size and high electronegativity significantly alter the compound's lipophilicity (LogP ≈ 2.09–2.42), electronic distribution, and metabolic stability compared to other halogenated or non-halogenated derivatives [1][2]. These differences translate into distinct performance metrics, including enzyme inhibition potency and species-specific phytotoxicity, which directly impact the validity of experimental results and the efficiency of synthetic pathways [2][3][4].

Target 4-Fluorocinnamic acid Alternatives 4-Chlorocinnamic acid, Cinnamic acid, other halogenated analogs
Fluorine’s unique electronegativity and small size produce distinct electronic and steric effects; substitution may shift reactivity, selectivity, and biological readouts.
Risk factor Lipophilicity (LogP) difference vs. parent cinnamic acid may alter membrane permeability, ADME properties, or partitioning behavior in biological or material systems.
Risk factor Species-specific phytotoxicity profile observed for 4-FCA (reported in Setaria viridis vs. wheat) is not equally shared by 4-Cl or 4-Br analogs; selectivity context may not transfer.

4-Fluorocinnamic Acid Comparative Performance Evidence


Selective Phytotoxicity on Setaria viridis

In a comparative structure-activity relationship (SAR) study, 4-Fluorocinnamic acid (4-FCA) was identified as the most potent growth inhibitor among a panel of halogenated cinnamic acid analogs tested against the weed Setaria viridis. The study explicitly compared 4-FCA against its para-chloro and para-bromo analogs, among others [1]. At a concentration of 0.5 mM, 4-FCA achieved significantly greater growth inhibition of S. viridis than other tested halogenated derivatives, while notably exhibiting significantly weaker inhibition on wheat (Triticum aestivum), a common crop [1]. This differential activity profile is critical for developing selective herbicides and contrasts with the less selective or less potent profiles of other analogs.

Selective Phytotoxicity
Head-to-head
Target (4-FCA)Strongest inhibition among halogenated analogs tested; markedly weaker effect on wheat
Comparators4-Cl, 4-Br cinnamic acids
Supports selective herbicide lead identification; differential activity on weed vs. crop may guide SAR efforts.
In vitro root growth assay; Setaria viridis and Triticum aestivum; 0.5 mM.
Agrochemical Research Herbicide Discovery Allelochemical Studies

Lipophilicity (LogP) and pKa vs. Parent Cinnamic Acid

The introduction of a para-fluoro substituent directly modifies the lipophilicity and acidity of the cinnamic acid scaffold. 4-Fluorocinnamic acid has an experimentally reported or predicted LogP value ranging from 2.09 to 2.42 [1], and a predicted pKa of approximately 4.43±0.10 [2]. In comparison, the parent cinnamic acid has a reported LogP of 1.94 and a pKa of 4.44 [3]. While the pKa values are similar, the increased LogP of 4-FCA (an increase of +0.15 to +0.48 units) indicates a meaningful enhancement in lipophilicity [4]. This property is a critical determinant of membrane permeability and bioavailability in drug design contexts.

Lipophilicity vs. Parent
Cross-study comparable
4-FCA LogP2.09–2.42
Cinnamic Acid LogP1.94
Δ LogP+0.15 to +0.48
Increased lipophilicity may support membrane permeability optimization; pKa values remain similar (~4.43 vs. 4.44).
Predicted and database-derived values; experimental verification recommended.
Medicinal Chemistry ADME Property Optimization Synthetic Chemistry

Phenacrylate Decarboxylase Substrate Specificity

4-Fluorocinnamic acid is a confirmed substrate for the enzyme phenacrylate decarboxylase (EC 4.1.1.102). This fungal enzyme catalyzes the non-oxidative decarboxylation of phenacrylic acids to their corresponding styrene derivatives [1]. Data from the BRENDA enzyme database confirms that 4-fluorocinnamic acid is converted to 4-fluorostyrene and CO₂, a reaction also observed for 4-chlorocinnamic acid and 4-bromocinnamic acid [1]. This enzymatic activity is relevant for biotransformation and metabolic engineering applications, as well as for understanding the environmental fate of this compound class .

Enzyme Substrate Activity
Class-level inference
Substrate for phenacrylate decarboxylase (EC 4.1.1.102); converted to 4-fluorostyrene and CO₂.
Enables biocatalysis and metabolic engineering studies; class-level behavior shared with 4-Cl and 4-Br analogs.
Kinetic parameters not provided; functional classification from BRENDA.
Enzymology Biocatalysis Metabolic Engineering

Photosensitivity and Permeability for LCD Applications

Technical literature highlights the utility of 4-Fluorocinnamic acid in advanced material applications due to specific physical properties. It is noted for its high photosensitivity and short response time, which are critical parameters for photoresist and display technologies . Additionally, it is described as possessing good permeability, a property that enhances the luminous brightness and saturation of liquid crystal displays (LCDs) . These performance attributes are directly linked to the fluorinated cinnamic acid structure and are leveraged in patented photoresist compositions for 157 nm photolithography [1].

Material Properties
Class-level inference
High photosensitivity Short response time Good permeability
May support LCD and photoresist material applications; qualitative performance descriptors from technical and patent literature.
Application-specific validation required; no quantitative benchmarks available.
Materials Science Liquid Crystal Displays Photoresists

4-Fluorocinnamic Acid Application Roadmap


Lead Compound for Selective Herbicide Development

The demonstrated potent and selective phytotoxicity of 4-Fluorocinnamic acid against the weed Setaria viridis, with significantly weaker effects on wheat, positions it as a high-potential lead compound for developing a new class of environmentally friendly herbicides. This application is directly supported by the comparative SAR study showing its superior activity among halogenated cinnamic acid analogs [1].

Pharmacokinetic Optimization in Drug Design

The enhanced lipophilicity (LogP 2.09–2.42) of 4-Fluorocinnamic acid compared to the parent cinnamic acid (LogP 1.94) makes it a strategically advantageous building block for medicinal chemists seeking to improve the membrane permeability and oral bioavailability of drug candidates without drastically altering the core pharmacophore [1][2].

Precursor for High-Performance Electronic Materials

Leveraging its noted photosensitivity and permeability, 4-Fluorocinnamic acid is a valued intermediate in the synthesis of advanced materials for the electronics industry, including components for liquid crystal displays (LCDs) and specialized photoresists for lithography. Its use in patented 157 nm photoresist formulations confirms its technical relevance in this high-precision field [3].

Application
Selection Property
Validation Focus
Weed-selective phytotoxicity studies
Species-selectivity profile (weed vs. crop differential response)
Confirm differential growth inhibition in target weed and crop models under standardized conditions
Membrane permeability optimization research
Enhanced lipophilicity (LogP) relative to parent cinnamic acid
Assess permeability and bioavailability endpoints in relevant cell-based or artificial membrane assays
Photoresist and LCD material synthesis
Photosensitivity and permeability characteristics
Evaluate photochemical response, response time, and permeation under application-relevant conditions

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